Clobenzorex is a stimulant drug classified within the phenethylamine and amphetamine chemical classes. It is primarily utilized as an appetite suppressant and is known under various brand names, including Asenlix, Dinintel, Finedal, and Rexigen. The compound has a molecular formula of and an average molecular mass of approximately 259.774 g/mol. Its CAS Registry Number is 13364-32-4, and its IUPAC name is (2-chlorophenyl)methylamine .
Clobenzorex was first synthesized in the mid-20th century and has been used in various pharmaceutical formulations aimed at managing obesity and enhancing weight loss by suppressing appetite. The compound is also recognized for its sympathomimetic effects, which stimulate the central nervous system .
Clobenzorex belongs to the class of organic compounds known as amphetamines and derivatives, specifically categorized as N-substituted amphetamines. These compounds are characterized by their ability to stimulate the release of neurotransmitters such as norepinephrine and dopamine, affecting both mood and appetite regulation .
The synthesis of clobenzorex typically involves a condensation reaction between amphetamine and 2-chlorobenzaldehyde, resulting in the formation of a Schiff base intermediate. This intermediate is subsequently reduced using sodium borohydride to yield clobenzorex hydrochloride.
The reaction can be summarized as follows:
This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity during production.
The molecular structure of clobenzorex features a phenethylamine backbone with a chlorophenyl substituent. The compound's structure can be represented as follows:
Clobenzorex Structure
The compound exhibits a melting point ranging from 182°C to 183°C, indicating its solid-state characteristics at room temperature .
Clobenzorex undergoes several chemical reactions, including:
Common reagents used in these reactions include:
Clobenzorex acts primarily as a sympathomimetic agent, stimulating adrenergic receptors that lead to increased release of catecholamines such as norepinephrine and dopamine. This activation results in heightened alertness, increased energy expenditure, and appetite suppression.
The compound's mechanism involves:
These properties highlight its potential interactions in biological systems as well as its stability under various conditions .
Clobenzorex is primarily used in medical applications for weight management due to its appetite-suppressing effects. It has been studied for its potential benefits in treating obesity by enhancing metabolic rates and reducing food intake through central nervous system stimulation . Additionally, research continues into its pharmacological effects on mood enhancement and energy levels.
The therapeutic application of amphetamines for obesity management dates to the mid-20th century, capitalizing on the serendipitous discovery of their potent appetite-suppressing effects. Amphetamine (alpha-methylphenethylamine) itself was widely prescribed but its strong psychostimulant properties, high abuse potential, and risk of dependence led to stringent regulatory controls and a search for safer analogues.
Clobenzorex functions primarily as a prodrug, with its therapeutic and systemic effects largely dependent on its biotransformation into active metabolites, most notably amphetamine.
Table 1: Major Metabolites of Clobenzorex and Their Significance
| Metabolite | Approximate Yield | Significance |
|---|---|---|
| Amphetamine | Significant | Primary active metabolite; d-enantiomer only; responsible for CNS effects. |
| 4-Hydroxyclobenzorex | Minor (1.5-6% urinary) | Unique metabolite; key forensic marker to differentiate from direct amphetamine use. |
| 4-Hydroxyamphetamine | Variable | Further metabolite of amphetamine; contributes to adrenergic effects. |
| Hippuric Acid | Significant | End product of glycine conjugation; indicates metabolic clearance. |
The primary therapeutic effect of clobenzorex, mediated by its metabolite amphetamine, is appetite suppression via central nervous system actions. However, emerging research suggests additional mechanisms, particularly impacting cardiovascular physiology and thermogenesis, may contribute to its weight management effects.
Monoamine Oxidase Inhibition: Amphetamine also exhibits inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for catecholamine degradation, thereby prolonging the action of released neurotransmitters [2].The heightened activation of hypothalamic adrenergic receptors (especially α1 and β receptors) suppresses hunger signals and enhances satiety. Concurrently, stimulation of the sympathetic nervous system (SNS) via central actions and potentially peripheral effects leads to increased thermogenesis (metabolic heat production) and basal energy expenditure, contributing to negative energy balance [2] [8]. Dopaminergic stimulation in reward pathways (e.g., mesolimbic system) may also reduce the motivational drive to eat [2].
Paradoxically, while systemic sympathomimetic effects of amphetamines are typically associated with vasoconstriction and hypertension, in vitro studies reveal a complex, direct interaction of clobenzorex with vascular tissue, inducing vasodilation under specific conditions:
L-NAME (N^G^-Nitro-L-arginine methyl ester): Inhibits nitric oxide synthase (NOS), blocking NO production. ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one): Inhibits soluble guanylyl cyclase (sGC), the enzyme activated by NO to produce cyclic guanosine monophosphate (cGMP). KT 5823: Inhibits protein kinase G (PKG), the primary effector of cGMP [3] [5] [7].This demonstrates that clobenzorex stimulates the endothelial NO → sGC → cGMP → PKG pathway. Tetraethylammonium (TEA): Non-specific blocker of K_CA channels (and voltage-gated K channels). Apamin + Charybdotoxin: Combination blocking small-conductance (SKCA) and large/intermediate-conductance (BKCA/IKCA) KCA channels, respectively [3] [5] [7].This indicates that PKG activation leads, directly or indirectly, to the opening of endothelial and/or smooth muscle K_CA channels, promoting hyperpolarization and relaxation. Table 2: Mechanisms of Clobenzorex-Induced Vasorelaxation in Rat Aortic Rings (Endothelium-Dependent)
| Mechanism/Target | Effect of Inhibitor/Intervention | Interpretation |
|---|---|---|
| Endothelial Integrity | Relaxation abolished by removal | Effect absolutely dependent on functional endothelium. |
| Nitric Oxide Synthase (NOS) | Attenuated by L-NAME | Stimulates endothelial NO production. |
| Soluble Guanylyl Cyclase (sGC) | Attenuated by ODQ | NO activates sGC → cGMP production. |
| Protein Kinase G (PKG) | Attenuated by KT 5823 | cGMP activates PKG. |
| Ca²⁺-Activated K⁺ Channels (K_CA) | Attenuated by TEA, Apamin+Charybdotoxin | PKG leads to opening of SKCA and BKCA/IK_CA channels. Hyperpolarization causes relaxation. |
| ATP-Sensitive K⁺ Channels (K_ATP) | Unaffected by Glibenclamide | No significant involvement. |
| Voltage-Activated K⁺ Channels (K_V) | Unaffected by 4-Aminopyridine | No significant involvement. |
| Prostaglandins/Cyclooxygenase | Unaffected by Indomethacin | No significant involvement. |
| Cytochrome P450 Metabolites (EDHF) | Unaffected by Clotrimazole | No significant involvement of EDHF via P450. |
| De Novo Protein Synthesis | Unaffected by Cycloheximide | Effect does not require new protein synthesis; likely post-translational activation. |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7